Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.271 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with three cyano groups and a phenyl group, making it a highly functionalized cyclopropane derivative.
Preparation Methods
The synthesis of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of styrene derivatives. One common method is the cobalt carbaporphyrin-catalyzed cyclopropanation, where styrene reacts with ethyl diazoacetate in the presence of a cobalt catalyst under nitrogen atmosphere . The reaction conditions usually involve an oil bath at 80°C for 18 hours, resulting in the formation of the cyclopropane ring.
Chemical Reactions Analysis
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups and the phenyl ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the cyano groups, making it less reactive.
1-Aminocyclopropane-1-carboxylate: Used in plant biology for its role in ethylene biosynthesis.
Indole derivatives: While structurally different, they share similar applications in pharmaceuticals and materials science
Properties
CAS No. |
66016-79-3 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H11N3O2/c1-2-20-13(19)15(10-18)12(14(15,8-16)9-17)11-6-4-3-5-7-11/h3-7,12H,2H2,1H3 |
InChI Key |
CZWGRXDLUZLXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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